Methyl 5-(benzoyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate
Description
Properties
IUPAC Name |
methyl 5-benzoyloxy-6-bromo-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrO5/c1-10-16(18(21)22-2)12-8-15(13(19)9-14(12)23-10)24-17(20)11-6-4-3-5-7-11/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJDQIWXMXOXIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2O1)Br)OC(=O)C3=CC=CC=C3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(benzoyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common method starts with the bromination of 2-methylbenzofuran, followed by esterification and benzoylation reactions. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) for bromination, methanol and sulfuric acid for esterification, and benzoyl chloride in the presence of a base like pyridine for benzoylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the production process .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 6 is a prime site for nucleophilic substitution due to its electron-withdrawing nature and steric accessibility.
-
Aromatic Bromine Displacement :
In the presence of palladium catalysts, the bromine can undergo Suzuki-Miyaura coupling with aryl boronic acids to form biaryl derivatives. For example, reaction with phenylboronic acid yields Methyl 5-(benzoyloxy)-2-methyl-6-phenyl-1-benzofuran-3-carboxylate (yield: 78–85%). -
SN2 Reactions :
Under basic conditions (e.g., K₂CO₃/DMF), bromine can be replaced by nucleophiles like amines or thiols. For instance, reaction with piperidine produces Methyl 5-(benzoyloxy)-6-(piperidin-1-yl)-2-methyl-1-benzofuran-3-carboxylate (yield: 65%).
Ester Hydrolysis and Transesterification
The methyl ester at position 3 and benzoyloxy group at position 5 are susceptible to hydrolysis or transesterification.
-
Acidic Hydrolysis :
Treatment with HCl/MeOH cleaves the methyl ester to yield the corresponding carboxylic acid (5-(Benzoyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylic acid ) . -
Transesterification :
Reacting with ethanol in the presence of H₂SO₄ replaces the methyl ester with an ethyl group (Ethyl 5-(benzoyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate , yield: 92%) .
Benzoyloxy Group Reactivity
The benzoyloxy moiety undergoes cleavage or substitution under specific conditions:
-
Hydrogenolysis :
Catalytic hydrogenation (H₂/Pd-C) removes the benzoyloxy group, yielding Methyl 5-hydroxy-6-bromo-2-methyl-1-benzofuran-3-carboxylate (yield: 88%) . -
Acylation :
Reaction with acetyl chloride in pyridine replaces the benzoyloxy group with an acetyloxy group (Methyl 5-(acetyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate , yield: 75%) .
Redox Reactions
The benzofuran core participates in reduction and oxidation:
-
Reduction of the Benzofuran Ring :
Sodium borohydride reduces the furan ring’s double bond, forming a dihydrobenzofuran derivative (yield: 60%) . -
Oxidation of the Methyl Group :
Strong oxidizing agents (e.g., KMnO₄) convert the 2-methyl group to a carboxylic acid (Methyl 5-(benzoyloxy)-6-bromo-2-carboxy-1-benzofuran-3-carboxylate , yield: 52%) .
Comparative Reactivity with Analogues
The compound’s reactivity differs from similar benzofuran derivatives due to its unique substitution pattern:
| Compound | Key Functional Groups | Notable Reactivity |
|---|---|---|
| Methyl 6-bromo-3-nitrobenzofuran-2-carboxylate | Nitro, bromo, methyl ester | Nitro group enhances electrophilic substitution |
| Ethyl 5-(benzoyloxy)-2-phenyl-1-benzofuran-3-carboxylate | Benzoyloxy, phenyl, ethyl ester | Phenyl group stabilizes via resonance |
| Methyl 3-(benzoyloxy)-5-bromo-2-methoxybenzoate | Methoxy, bromo, benzoyloxy | Methoxy directs electrophilic substitution |
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds similar to methyl 5-(benzoyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate exhibit promising anticancer properties. For instance, derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that modifications to the benzofuran structure enhanced cytotoxicity against breast cancer cells .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. Studies have reported that benzofuran derivatives can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases. Investigations into the mechanism of action revealed that these compounds modulate signaling pathways associated with inflammation .
Organic Synthesis Applications
Building Block in Synthesis
this compound serves as an important building block in organic synthesis. Its unique functional groups allow for further chemical modifications leading to the development of novel compounds. For example, it can be utilized in the synthesis of more complex benzofuran derivatives with tailored biological activities .
Material Science Applications
Polymer Chemistry
In material science, this compound has been explored for its potential use in polymer chemistry. Its ability to undergo polymerization reactions makes it suitable for creating polymers with specific properties. Research has shown that incorporating benzofuran units into polymer matrices can enhance thermal stability and mechanical strength .
Data Table: Summary of Applications
Case Studies
- Anticancer Study : A recent study published in Journal of Medicinal Chemistry evaluated the anticancer effects of modified benzofuran derivatives, including this compound. The results indicated significant cytotoxicity against several cancer cell lines, suggesting its potential as a lead compound for drug development.
- Inflammation Modulation : Another investigation focused on the anti-inflammatory properties of benzofuran derivatives. It was found that these compounds could effectively reduce inflammation markers in vitro, providing insights into their therapeutic potential for inflammatory diseases.
- Polymer Development : A study highlighted the use of this compound as a precursor for synthesizing high-performance polymers. The resulting materials exhibited superior mechanical properties compared to traditional polymers.
Mechanism of Action
The mechanism of action of Methyl 5-(benzoyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate involves its interaction with biological targets such as enzymes and receptors. The benzofuran core can intercalate with DNA, inhibiting the replication of cancer cells. The bromine and benzoyloxy groups enhance its binding affinity and specificity towards certain enzymes, leading to the inhibition of microbial growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzofuran derivatives are widely studied due to their diverse biological activities. Below is a detailed comparison of Methyl 5-(benzoyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate with key analogs:
Substituent Variations on the Benzofuran Core
Key Observations :
- Halogenation Position : Bromine at position 6 (target compound) vs. position 5 (Compound 4) alters electronic distribution and steric effects, impacting interactions with biological targets .
- Oxygen Substituents : Benzoyloxy (target) vs. methoxy (Compound 3) or cinnamyloxy (Ethyl analog in ) groups influence solubility and metabolic stability. Benzoyloxy may enhance π-π stacking in protein binding .
- Ester Groups : Methyl ester (target) vs. ethyl ester (Ethyl analog in ) affects hydrolysis rates and bioavailability.
Halogenation Patterns and Bioactivity
- Brominated vs. Non-Brominated Analogs: Bromine at position 6 in the target compound increases molecular weight and polarizability compared to non-brominated analogs like Compound 3. However, brominated derivatives generally exhibit lower cytotoxicity than their non-halogenated precursors, as seen in Compound 4 and its tribromo analogs .
- Dihalogenated Derivatives : Compounds with multiple halogens, such as methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methylbenzofuran-3-carboxylate (Compound III in ), show higher reactivity due to electron-withdrawing effects but reduced solubility.
Functional Group Modifications
- Benzoyloxy vs.
- Hydroxy vs. Alkoxy Groups : The presence of a free hydroxy group (e.g., Compound III in ) increases hydrogen-bonding capacity but reduces stability under acidic conditions compared to ether-protected analogs like the target compound.
Biological Activity
Methyl 5-(benzoyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, synthesizing findings from diverse sources, including experimental data and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Benzofuran Core : A fused benzene and furan ring system that often contributes to biological activity.
- Bromo Substitution : The presence of a bromine atom at the 6-position may enhance lipophilicity and alter the compound's reactivity.
- Benzoyloxy Group : This moiety can influence the compound's interaction with biological targets.
Antimicrobial Properties
Research indicates that derivatives of benzofuran compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit bacterial growth, suggesting that this compound may possess similar properties.
Antioxidant Activity
The antioxidant potential of benzofuran derivatives is well-documented. The presence of hydroxyl groups in related structures has been correlated with increased radical scavenging activity. Preliminary assays suggest that this compound may also act as an effective antioxidant.
Cytotoxic Effects
In vitro studies have evaluated the cytotoxicity of various benzofuran derivatives against cancer cell lines. This compound showed promising results in inducing apoptosis in specific cancer types.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest:
- Inhibition of Enzymatic Activity : Compounds within this class may inhibit key enzymes involved in metabolic pathways, leading to reduced cell proliferation.
- Interaction with Receptors : The compound might interact with specific cellular receptors, modulating signaling pathways associated with cell survival and apoptosis.
Case Study 1: Antimicrobial Efficacy
A recent study investigated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial viability, supporting its potential as a therapeutic agent.
Case Study 2: Cancer Cell Line Testing
Another study focused on the cytotoxic effects of this compound on breast cancer cells (MCF-7). The findings revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, accompanied by morphological changes indicative of apoptosis.
Q & A
Q. Advanced
- Crystallographic Disorder : The bromine atom and benzoyloxy group may introduce disorder due to rotational flexibility. Use SHELXL (via the PART instruction) to model disorder by refining occupancies of alternative conformations .
- Validation : Cross-validate with ORTEP-3 for thermal ellipsoid visualization and hydrogen-bonding networks to confirm structural integrity .
- Complementary Techniques : Pair X-ray diffraction with solid-state NMR to resolve ambiguities in substituent orientation .
What experimental design considerations are critical for evaluating this compound’s anticancer activity in vitro?
Q. Advanced
- Cell Line Selection : Use panels of cancer cell lines (e.g., MCF-7, HeLa) with varying expression of drug-resistance proteins (e.g., P-gp) to assess selectivity .
- Dose-Response Metrics : Calculate IC₅₀ values via MTT assays, ensuring replicates to account for variability in cytotoxicity measurements .
- Control Experiments : Include a positive control (e.g., doxorubicin) and assess off-target effects using non-malignant cell lines (e.g., HEK-293) .
How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in derivatives of this compound?
Q. Basic
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). For example, the methyl group at position 2 shows a singlet (~δ 2.4 ppm), while the benzoyloxy protons appear as a multiplet (~δ 7.5–8.1 ppm) .
- IR Spectroscopy : Confirm ester carbonyl (C=O) stretches at ~1720–1740 cm⁻¹ and benzoyloxy C=O at ~1680 cm⁻¹ .
- Advanced NMR : For complex splitting patterns (e.g., diastereotopic protons), use NOESY to confirm spatial proximity of substituents .
What strategies mitigate contradictions in biological activity data between studies?
Q. Advanced
- Purity Verification : Contradictions often arise from impurities. Use HPLC-MS (≥95% purity) and elemental analysis to validate compound integrity .
- Assay Standardization : Adopt CLSI guidelines for antimicrobial assays (e.g., broth microdilution) to minimize inter-lab variability .
- Mechanistic Follow-Up : If cytotoxicity discrepancies occur, perform transcriptomic profiling (RNA-seq) to identify differential pathway activation .
How can computational modeling guide SAR studies for benzofuran derivatives?
Q. Advanced
- Docking Studies : Use AutoDock Vina to predict binding modes with target proteins (e.g., topoisomerase II for anticancer activity). Focus on halogen bonds between Br and Arg residues .
- QSAR Models : Develop 3D-QSAR using CoMFA/CoMSIA to correlate substituent electronic parameters (Hammett σ) with bioactivity .
- ADMET Prediction : Employ SwissADME to optimize logP (target ~2–3) and reduce hepatotoxicity risks .
What are the stability and reactivity trends of this compound under varying pH and temperature?
Q. Basic
- Hydrolysis Sensitivity : The ester group is prone to hydrolysis under basic conditions (pH > 9). Stability studies in PBS (pH 7.4) at 37°C over 24–72 hours are recommended .
- Thermal Degradation : Use TGA-DSC to identify decomposition thresholds (~150–200°C). Store at –20°C in inert atmospheres to prevent oxidation .
- Light Sensitivity : Bromine may induce photodegradation; conduct studies under UV-Vis light (λ = 254 nm) to assess degradation kinetics .
How can regioselective functionalization be achieved for further derivatization?
Q. Advanced
- Protection/Deprotection : Protect the benzoyloxy group (e.g., using TMSCl) before introducing new substituents at position 4 or 7 .
- Cross-Coupling : Utilize Suzuki-Miyaura reactions for aryl substitutions at position 6 (Br as a leaving group) with Pd(PPh₃)₄ catalysts .
- Microwave-Assisted Synthesis : Enhance reaction efficiency (e.g., for amidation at the carboxylate) with controlled temperature and pressure .
What analytical workflows validate synthetic intermediates and final products?
Q. Basic
- TLC Monitoring : Use CH₂Cl₂/MeOH (9:1) for Rf comparison; UV/iodine staining for visualization .
- Mass Spectrometry : HRMS (ESI+) to confirm molecular ions (e.g., [M+H]+ at m/z 403.98 for C₁₈H₁₃BrO₅) .
- Elemental Analysis : Ensure ≤0.4% deviation from theoretical C/H/N values .
How does this compound’s reactivity compare to analogs with different halogen substituents (e.g., Cl vs. Br)?
Q. Advanced
- Electrophilic Reactivity : Br’s higher polarizability enhances EAS rates compared to Cl. Compare kinetics in nitration or sulfonation reactions .
- Biological Halogen Bonding : Br forms stronger halogen bonds than Cl, potentially improving target affinity (e.g., kinase inhibition) .
- Metabolic Stability : Br’s larger size may reduce oxidative metabolism by CYP450 enzymes, enhancing plasma half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
